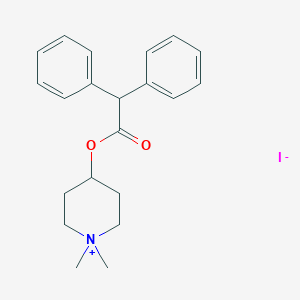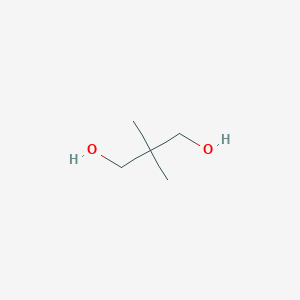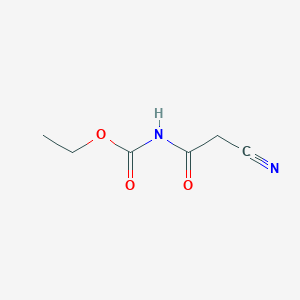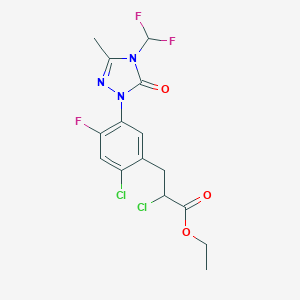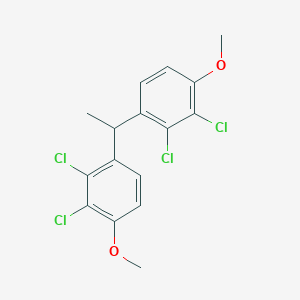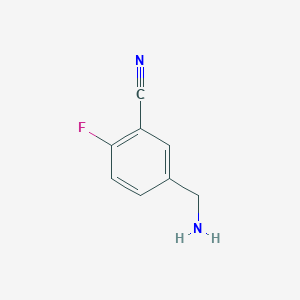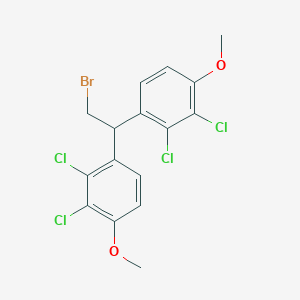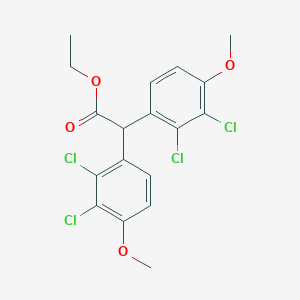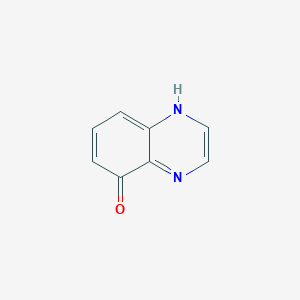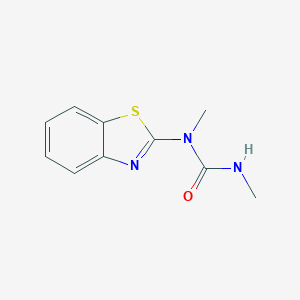
Teflubenzuron
概要
説明
Teflubenzuron is a N-acylurea that is N-carbamoyl-2,6-difluorobenzamide substituted by a 3,5-dichloro-2,4-difluorophenyl group at the terminal nitrogen atom . It has a role as a xenobiotic, an environmental contaminant, and an insecticide . It is a dichlorobenzene, a N-acylurea, and a difluorobenzene .
Synthesis Analysis
Teflubenzuron is synthesized through an acylation reaction of 2,6-difluorobenzamide and bis (trichloromethyl) carbonate, producing a second intermediate, 2,6-difluorobenzolyisocyanate. By reacting 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoly isocyanate, teflubenzuron is synthesized with a total yield of 79.3% .
Molecular Structure Analysis
The molecular formula of Teflubenzuron is C14H6Cl2F4N2O2 . The molecular weight is 381.11 .
Chemical Reactions Analysis
The solubility of Teflubenzuron increases monotonously with the increase in mass fraction of methanol, ethanol, PG, and DMF and temperature . At the same temperature and mass fraction of methanol (ethanol, PG, and DMF), the mole fraction solubility of Teflubenzuron is greater in DMF + water than in the other three solvent mixtures .
Physical And Chemical Properties Analysis
Teflubenzuron is a N-acylurea that is N-carbamoyl-2,6-difluorobenzamide substituted by a 3,5-dichloro-2,4-difluorophenyl group at the terminal nitrogen atom . More detailed physical and chemical properties can be found in the reference .
科学的研究の応用
Pesticide Risk Assessment
Teflubenzuron is used as an active substance in pesticides. The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of Teflubenzuron . The review covered various aspects such as identity, physical/chemical/technical properties, methods of analysis, mammalian toxicology, and exposure to operators, workers, and bystanders .
Control of Insect Pests in Quinoa Cultivation
Teflubenzuron has been evaluated for its effectiveness against pests of Quinoa (Chenopodium quinoa Willd.) . The study found that Teflubenzuron was efficient in controlling Spoladea recurvalis, a pest that affects quinoa crops . However, it was also found that Teflubenzuron had adverse effects on the arthropod community in terms of species diversity, species composition, and natural enemy density .
Susceptibility Monitoring in Corn-growing Regions
Teflubenzuron has been used in susceptibility monitoring of Spodoptera frugiperda (J.E Smith), a pest in corn-growing regions of Brazil . The susceptibility to Teflubenzuron was monitored in more than 200 field-collected populations from 2004 to 2020 .
作用機序
Target of Action
Teflubenzuron, a benzoylurea insecticide, primarily targets the chitin synthesis process in insects . Chitin, a key component of the insect exoskeleton, is crucial for maintaining the structural integrity of the insect’s body. Teflubenzuron is active against a range of insects including codling moth, leafminers, whiteflies, and caterpillars .
Mode of Action
Teflubenzuron acts as an inhibitor of chitin biosynthesis affecting CHS1 . It interferes with the moulting process of insects, disrupting chitin deposition in the insect cuticle after ingestion . This interaction with its targets leads to the inability of the insect to form a proper exoskeleton during growth, resulting in the insect’s death .
Biochemical Pathways
The primary biochemical pathway affected by Teflubenzuron is the chitin synthesis pathway. By inhibiting chitin synthesis, Teflubenzuron disrupts the normal growth and development of insects. This leads to downstream effects such as impaired moulting and ultimately, the death of the insect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Teflubenzuron are crucial for its bioavailability. After ingestion, approximately 20% of Teflubenzuron is absorbed, based on urinary and biliary excretion . Peak plasma concentrations are reached within 1–2 hours post-dosing . More than 90% of Teflubenzuron is excreted via feces within the first 24 hours of dosing, most of which is unchanged compound . These properties influence the bioavailability and efficacy of Teflubenzuron in its target organisms.
Result of Action
The molecular and cellular effects of Teflubenzuron’s action primarily involve the disruption of chitin synthesis. This leads to a range of effects from reduced foliage consumption and slower growth, to death during larval-larval molting, larval-pupal ecdysis, or adult emergence . The resistance of certain strains to Teflubenzuron has been characterized as polygenic, autosomal, and incompletely recessive .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teflubenzuron. For instance, the compound’s potential for particle-bound transport is considered medium . Furthermore, Teflubenzuron has been detected in marine sediments and benthic macrofauna collected at aquaculture sites, indicating its persistence in the environment . These environmental factors can influence the distribution, persistence, and overall effectiveness of Teflubenzuron in controlling target insect populations.
将来の方向性
Further studies are needed to fully understand the ecological impacts of Teflubenzuron in the marine environment, with the potential for lethal and sub-lethal effects to occur in non-target organisms following chronic exposures . There is also a need to expand the knowledge on the resistance mechanisms and potential molecular markers that detect resistant alleles .
特性
IUPAC Name |
N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F4N2O2/c15-5-4-8(12(20)10(16)11(5)19)21-14(24)22-13(23)9-6(17)2-1-3-7(9)18/h1-4H,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWRQLODFKPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042440 | |
| Record name | Teflubenzuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teflubenzuron | |
CAS RN |
83121-18-0 | |
| Record name | Teflubenzuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teflubenzuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083121180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83121-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Teflubenzuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEFLUBENZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS9P57VL74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

